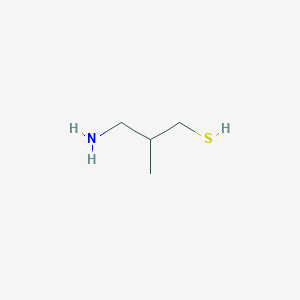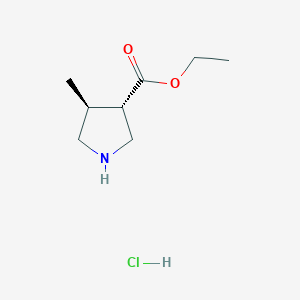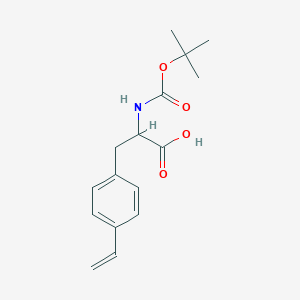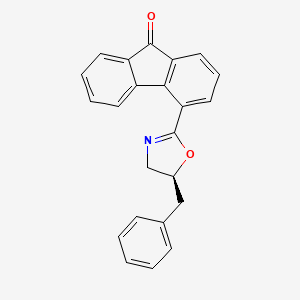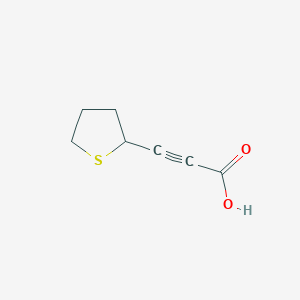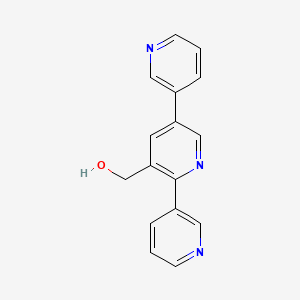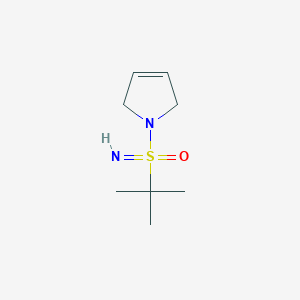
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a sulfonimidoyl group with a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of a suitable dihydropyrrole precursor with a sulfonimidoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfonamides.
Applications De Recherche Scientifique
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methylpropan-2-ylsulfonyl)-2,5-dihydro-1H-pyrrole
- 1-(2-Methylpropan-2-ylsulfonamido)-2,5-dihydro-1H-pyrrole
Uniqueness
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfonamido analogs.
Propriétés
Formule moléculaire |
C8H16N2OS |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
tert-butyl-(2,5-dihydropyrrol-1-yl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H16N2OS/c1-8(2,3)12(9,11)10-6-4-5-7-10/h4-5,9H,6-7H2,1-3H3 |
Clé InChI |
OONXSBRZFWYKQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=N)(=O)N1CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


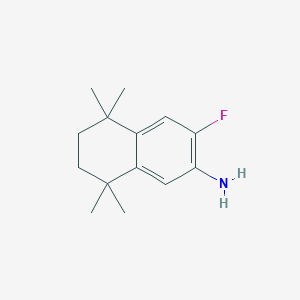
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
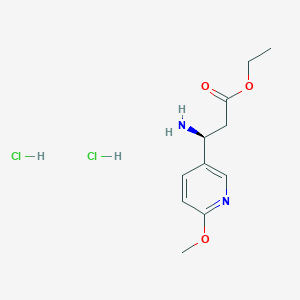
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

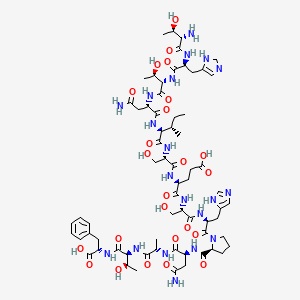
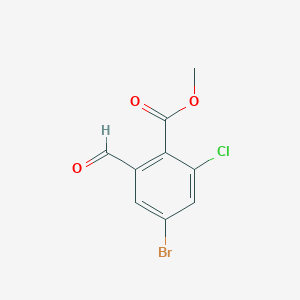
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
